
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that features a piperazine ring substituted with an aminophenyl group and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-aminophenyl sulfonamide with N,N-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
化学反应分析
Types of Reactions
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-aminophenyl sulfonamide: Shares the sulfonamide group but lacks the piperazine ring.
N,N-dimethylpiperazine: Contains the piperazine ring but lacks the aminophenyl and sulfonamide groups.
4-aminophenyl disulfide: Contains the aminophenyl group but differs in the presence of a disulfide linkage.
Uniqueness
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H20N4O2S |
|---|---|
分子量 |
284.38 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10,13H2,1-2H3 |
InChI 键 |
LKEIGVIPZFBGFE-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


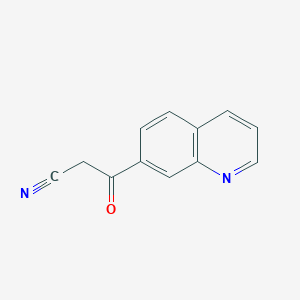
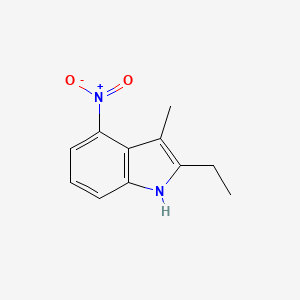
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)



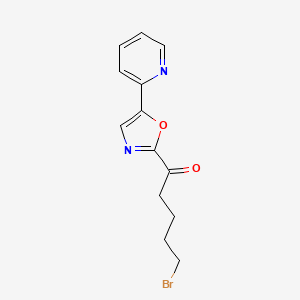
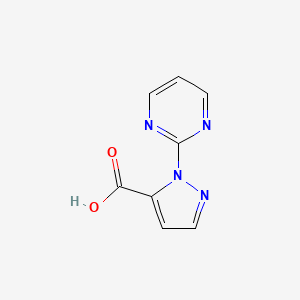
![[4-[4-(Dimethylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13882123.png)
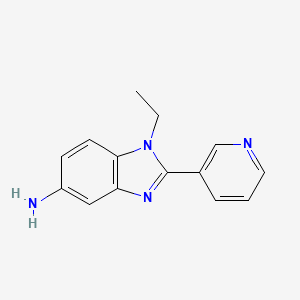
![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)

![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B13882140.png)
